N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure and potential applications in various scientific fields. The molecular formula for this compound is , with a molecular weight of approximately 483.532 g/mol. It has garnered attention for its potential pharmacological properties and its role as a research compound in organic chemistry.
The synthesis of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide typically involves multiple synthetic steps. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final product.
The molecular structure of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide can be represented using various structural formulas including:
InChI=1S/C26H25N7O3/c1-15-9-10-20(16(2)11-15)32-24-19(13-29-32)25(28-14-27-24)33-22(12-17(3)31-33)30-26(34)18-7-6-8-21(35-4)23(18)36-5/h6-14H,1-5H3,(H,30,34)
The compound features multiple functional groups including pyrazole and furan rings which contribute to its biological activity. The presence of nitrogen atoms in the structure may enhance its interactions with biological targets.
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction processes. Reaction conditions must be optimized to achieve desired outcomes.
The mechanism of action for N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide involves interactions with specific biological targets:
Data from pharmacological studies could provide insights into its efficacy and selectivity against specific targets.
The physical properties of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-furan-2-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 483.532 g/mol |
Purity | Typically ≥ 95% |
The chemical properties are influenced by the functional groups present in the molecule:
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yloxy)-furan -2-carboxamide has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and potential therapeutic developments.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: